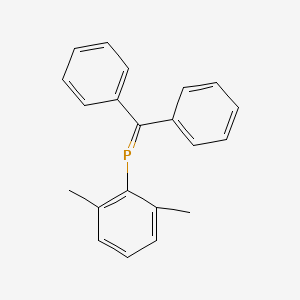![molecular formula C10H12OS B14415242 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol CAS No. 86163-84-0](/img/structure/B14415242.png)
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C10H12OS It features a phenylethenyl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with styrene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-mercaptoethanol and styrene oxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted ethan-1-ol derivatives.
科学的研究の応用
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets and pathways. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Phenylethanol: Similar structure but lacks the sulfanyl group.
2-Mercaptoethanol: Contains the sulfanyl group but lacks the phenylethenyl group.
Styrene Oxide: Contains the phenylethenyl group but lacks the sulfanyl and hydroxyl groups.
Uniqueness
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is unique due to the presence of both the phenylethenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86163-84-0 |
|---|---|
分子式 |
C10H12OS |
分子量 |
180.27 g/mol |
IUPAC名 |
2-(2-phenylethenylsulfanyl)ethanol |
InChI |
InChI=1S/C10H12OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |
InChIキー |
PLBHSRRXVHKUPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


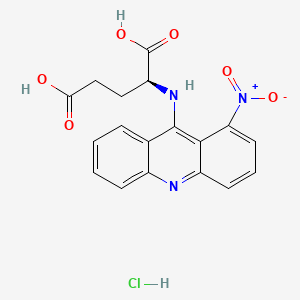
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
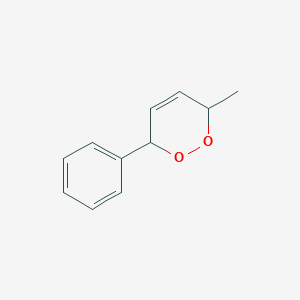
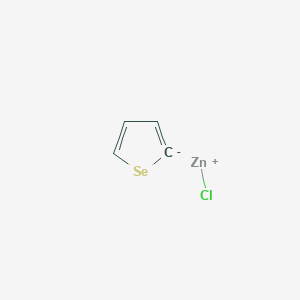
silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
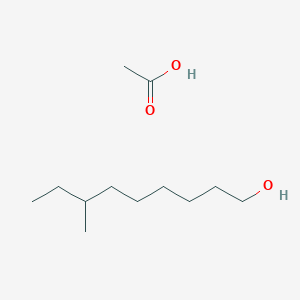
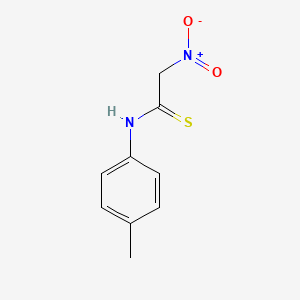
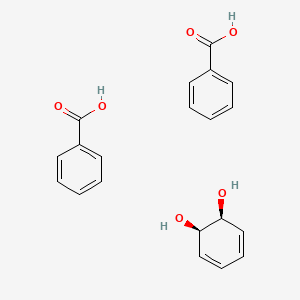
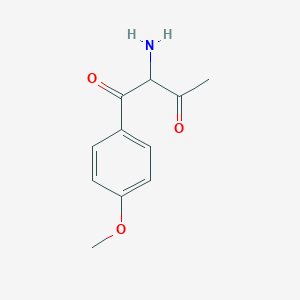
![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)
